An In-Depth Technical Guide to 4′-Bromoflavone: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 4′-Bromoflavone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant interest in the scientific community for its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its role as an inducer of phase II detoxification enzymes through the activation of the Nrf2-Keap1-ARE signaling pathway. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with key quantitative data and visual representations of important pathways and workflows to support researchers in their exploration of this promising compound.
Chemical Structure and Properties
4′-Bromoflavone, with the IUPAC name 2-(4-bromophenyl)-4H-chromen-4-one, is a flavonoid derivative characterized by a bromine atom substituted at the 4′ position of the B-ring.
Table 1: Physicochemical Properties of 4′-Bromoflavone
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |
| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | |
| CAS Number | 20525-20-6 | [1] |
| Chemical Formula | C₁₅H₉BrO₂ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 176-178 °C | |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in DMSO. Information on solubility in other organic solvents such as ethanol (B145695) and chloroform (B151607) is not readily available in quantitative terms. | [3] |
Spectroscopic Data
The structural elucidation of 4′-Bromoflavone is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Similarly, a complete ¹³C NMR peak list for 4'-Bromoflavone is not detailed in the available resources. However, the spectrum is expected to show distinct signals for the carbonyl carbon (C4), the carbons of the chromenone core, and the brominated B-ring. The chemical shifts of carbons in flavone (B191248) derivatives are well-documented and can be used for tentative assignments[4][5][6].
Mass Spectrometry
The mass spectrum of 4′-Bromoflavone would show a molecular ion peak [M]⁺ at m/z 300 and a characteristic isotopic peak [M+2]⁺ at m/z 302 of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern of flavonoids is complex and can involve retro-Diels-Alder reactions and other characteristic cleavages of the heterocyclic ring, providing valuable structural information[7][8][9][10].
Synthesis of 4′-Bromoflavone
The synthesis of 4′-Bromoflavone is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the flavone.
Experimental Protocol: Synthesis of 4′-Bromochalcone (Intermediate)
This protocol is adapted from the Claisen-Schmidt condensation reaction[11][12].
Materials:
-
4-Bromoacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add benzaldehyde (1 equivalent).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise to the stirred mixture at room temperature or while cooling in an ice bath.
-
Continue stirring the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude 4'-bromochalcone (B182549) can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of 4′-Bromoflavone from 2′-Hydroxy-4-bromochalcone
This protocol describes the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate to a flavone using iodine in DMSO[13]. Note that for the synthesis of 4'-Bromoflavone, the starting material would be 2'-hydroxy-4-bromochalcone, which can be synthesized by reacting 2'-hydroxyacetophenone (B8834) with 4-bromobenzaldehyde.
Materials:
-
2′-Hydroxy-4-bromochalcone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
-
Crushed ice
-
Diethyl ether (or other suitable extraction solvent)
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2′-hydroxy-4-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of solid iodine to the solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4′-bromoflavone.
-
Purify the product by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
4′-Bromoflavone exhibits significant chemopreventive properties, primarily attributed to its ability to induce phase II detoxification enzymes. This activity is mediated through the activation of the Nrf2-Keap1-ARE signaling pathway.
The Nrf2-Keap1-ARE Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like 4′-Bromoflavone, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby upregulating the expression of a battery of cytoprotective proteins, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).
References
- 1. 4'-Bromoflavone | C15H9BrO2 | CID 1686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4′-Bromoflavone|20525-20-6|MSDS [dcchemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
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